2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine
Overview
Description
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is a heterocyclic aromatic organic compound characterized by the presence of a pyrazine ring substituted with a chloro group and a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine typically involves the following steps:
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the condensation of appropriate precursors such as β-diketones with hydrazine.
Substitution Reactions: Chlorination of the pyrazine core can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Introduction of the 1-Methyl-1H-pyrazol-4-yl Group: This can be introduced through nucleophilic substitution reactions involving suitable intermediates.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out with various nucleophiles to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation: Pyrazine derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is similar to other pyrazine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
2-Chloro-3-(1H-pyrazol-4-yl)pyrazine: Lacks the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-4-yl)pyrazine: Lacks the chloro group on the pyrazine ring.
2-Chloro-3-(1-methyl-1H-pyrazol-3-yl)pyrazine: Different position of the methyl group on the pyrazole ring.
Properties
IUPAC Name |
2-chloro-3-(1-methylpyrazol-4-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-12-13)7-8(9)11-3-2-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPXCIPUGSFEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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